

# comprehensive literature review on 4-(2,2-Dimethoxyethoxy)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethoxy)phenylboronic acid

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An In-Depth Technical Guide to **4-(2,2-Dimethoxyethoxy)phenylboronic acid**: Synthesis, Reactivity, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(2,2-Dimethoxyethoxy)phenylboronic acid**, a specialized reagent for organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis and application, ensuring a deep, actionable understanding of its chemical utility.

## Introduction: A Building Block with Latent Functionality

Phenylboronic acids are a cornerstone of modern organic chemistry, celebrated for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.<sup>[1]</sup> Within this vital class of reagents, **4-(2,2-Dimethoxyethoxy)phenylboronic acid** (CAS No. 179899-38-0) distinguishes itself not merely as a coupling partner but as a carrier of a masked functional group.

The 2,2-dimethoxyethoxy substituent is a stable acetal, which serves as a protected form of a formyl (aldehyde) group. This latent functionality is the key to its strategic importance. It allows for the introduction of a phenyl group into a target molecule via robust cross-coupling chemistry, after which the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This two-stage approach enables the synthesis of complex biaryl aldehydes that might otherwise be incompatible with the conditions of the initial C-C bond formation. This guide details the proposed synthesis, characterization, and strategic application of this valuable synthetic intermediate.

## PART 1: Physicochemical Properties and Characterization

While extensive peer-reviewed characterization data for this specific molecule is not widely published, its fundamental properties can be established, and its spectral characteristics can be reliably predicted based on well-understood principles of spectroscopy and data from analogous structures.

### Core Properties

The fundamental physicochemical properties of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** are summarized below.

Property	Value
CAS Number	179899-38-0
Molecular Formula	C <sub>10</sub> H <sub>15</sub> BO <sub>5</sub>
Molecular Weight	226.04 g/mol
Appearance	White to off-white solid (predicted)
Solubility	Soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes.[2]

### Predicted Spectroscopic Data

The following nuclear magnetic resonance (NMR) data is predicted based on analyses of structurally similar compounds, such as 4-methoxyphenylboronic acid and various acetals.<sup>[2][3]</sup> This data serves as a guideline for researchers in confirming the identity of the synthesized material.

Predicted  $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):

- $\delta \sim 7.7$  ppm (d,  $J \approx 8.0$  Hz, 2H): Aromatic protons ortho to the boronic acid group.
- $\delta \sim 6.9$  ppm (d,  $J \approx 8.0$  Hz, 2H): Aromatic protons meta to the boronic acid group.
- $\delta \sim 4.9$  ppm (t,  $J \approx 5.0$  Hz, 1H): The methine proton of the acetal group ( $-\text{O}-\text{CH}(\text{OCH}_3)_2$ ).
- $\delta \sim 4.0$  ppm (d,  $J \approx 5.0$  Hz, 2H): The methylene protons adjacent to the phenyl ring ( $-\text{O}-\text{CH}_2-\text{CH}$ ).
- $\delta \sim 3.3$  ppm (s, 6H): The six equivalent protons of the two methoxy groups ( $-\text{OCH}_3$ ).
- $\delta \sim 8.0$  ppm (s, 2H): The acidic protons of the boronic acid group ( $-\text{B}(\text{OH})_2$ ). Note: This peak is often broad and may exchange with  $\text{D}_2\text{O}$ .

Predicted  $^{13}\text{C}$  NMR (101 MHz, DMSO- $d_6$ ):

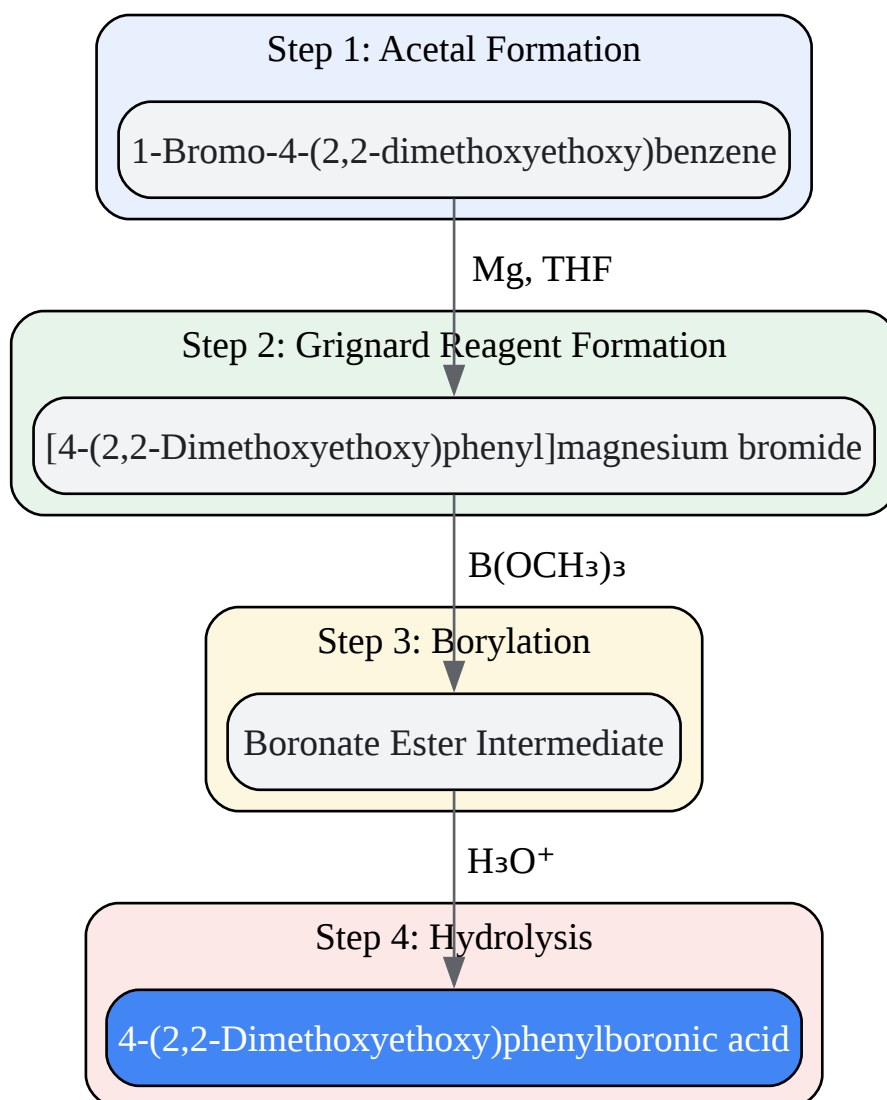
- $\delta \sim 160$  ppm: Aromatic carbon attached to the ether oxygen.
- $\delta \sim 136$  ppm: Aromatic carbons ortho to the boronic acid.
- $\delta \sim 130$  ppm (approx.): Aromatic ipso-carbon attached to the boron atom (often broad or unobserved).
- $\delta \sim 114$  ppm: Aromatic carbons meta to the boronic acid.
- $\delta \sim 102$  ppm: Acetal carbon ( $\text{CH}(\text{OCH}_3)_2$ ).
- $\delta \sim 68$  ppm: Methylene carbon ( $-\text{O}-\text{CH}_2-$ ).
- $\delta \sim 54$  ppm: Methoxy carbons ( $-\text{OCH}_3$ ).

## PART 2: Synthesis - A Proposed Pathway

While a specific, peer-reviewed protocol for the synthesis of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** is not readily available, a robust and logical synthetic route can be constructed based on well-established and authoritative organometallic methodologies.<sup>[4][5]</sup> The proposed pathway involves the formation of an organomagnesium (Grignard) reagent from a protected aryl halide, followed by reaction with a borate ester.

### Proposed Synthetic Workflow

The multi-step synthesis is outlined below. The critical insight here is the use of a starting material where the ultimate aldehyde functionality is already masked as a stable acetal, preventing unwanted reactions during the formation of the Grignard reagent.



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Caption: Proposed synthetic workflow for **4-(2,2-dimethoxyethoxy)phenylboronic acid**.

## Representative Experimental Protocol

The following protocol is a representative, field-proven method adapted from established procedures for synthesizing arylboronic acids.[4] Caution: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

- Grignard Reagent Formation:

- To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
- Add a small crystal of iodine to activate the magnesium.
- Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
- In the dropping funnel, prepare a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1.0 eq) in anhydrous THF.
- Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
  - Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
  - In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
  - Add the trimethyl borate solution dropwise to the cold Grignard reagent suspension with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.
  - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
  - Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid (HCl). Stir vigorously until two clear layers are formed.
  - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

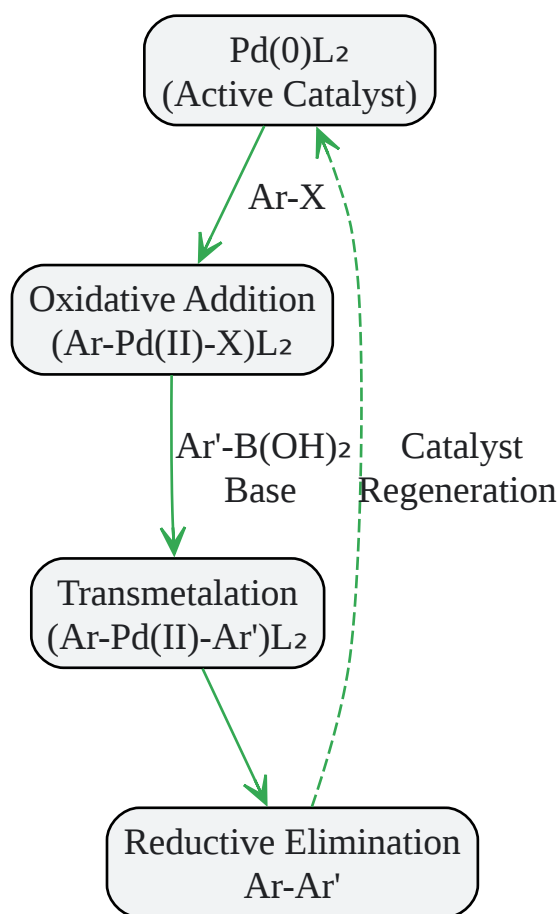
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.

## PART 3: Reactivity and Key Application - The Suzuki-Miyaura Coupling

The primary utility of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** is its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a  $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$  bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.<sup>[6]</sup>

### The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.<sup>[7]</sup> The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general, robust starting point for coupling **4-(2,2-Dimethoxyethoxy)phenylboronic acid** with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[8]

- Reaction Setup:
  - To a reaction vessel, add the aryl bromide (1.0 eq), **4-(2,2-Dimethoxyethoxy)phenylboronic acid** (1.2-1.5 eq), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 eq).



- Add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%) and, if necessary, an additional phosphine ligand.
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Reaction Execution:
  - Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).
  - Heat the reaction mixture to 80-100 °C with stirring.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
  - Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
  - Separate the layers and extract the aqueous layer with ethyl acetate (2x).
  - Combine the organic layers, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
  - The resulting crude product, a biaryl acetal, can be purified by column chromatography on silica gel.

## Post-Coupling Deprotection

To unmask the aldehyde, the purified biaryl acetal is subjected to acidic hydrolysis.

- Procedure:
  - Dissolve the biaryl acetal product in a mixture of THF and 1 M HCl.
  - Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

- Neutralize the reaction with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final biaryl aldehyde.

## PART 4: Applications in Medicinal and Materials Chemistry

The strategic value of this reagent lies in its ability to introduce a formylphenyl moiety, a versatile functional handle, into complex molecular architectures.

- **Medicinal Chemistry:** Aryl aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde can be readily converted into other functional groups through reactions such as reductive amination (to form amines), Wittig reactions (to form alkenes), or oxidation (to form carboxylic acids), enabling rapid library synthesis and structure-activity relationship (SAR) studies.<sup>[4]</sup> Phenylboronic acid-based materials are also explored for targeted drug delivery, as the boronic acid can interact with diols present on the surface of cancer cells.
- **Materials Science:** In materials science, this reagent can be used to synthesize functional polymers and organic electronic materials. For instance, it can be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) or sensors. The ability to introduce an aldehyde group allows for post-polymerization modification, enabling the tuning of material properties or the attachment of the polymer to a surface.

## Conclusion

**4-(2,2-Dimethoxyethoxy)phenylboronic acid** is a highly valuable, albeit specialized, building block in synthetic chemistry. Its primary strength is its role as a stable precursor to the 4-formylphenyl group in Suzuki-Miyaura cross-coupling reactions. While detailed academic literature on this specific compound is sparse, its synthesis and reactivity can be confidently predicted and executed based on foundational principles of organic chemistry. This guide provides the necessary theoretical framework, a proposed synthetic route, and representative protocols to empower researchers to effectively utilize this reagent for the construction of complex, functionalized molecules in drug discovery and materials science.

## References

A curated list of authoritative sources is provided below to support the claims and protocols detailed in this guide.

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